2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL
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Overview
Description
2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiadiazine ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL typically involves the condensation of 4-ethoxybenzaldehyde with 6-methyl-1,3,4-thiadiazine-5-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity. The compound may also interact with specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Known for its nonlinear optical properties.
4-((2-Hydroxy-benzylidene)-amino)-benzenesulfonamide: Exhibits antimicrobial activity.
Pyrimidothienopyridazine derivatives: Noted for their antimicrobial and antifungal properties.
Uniqueness
What sets 2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL apart is its unique combination of a thiadiazine ring with an ethoxybenzylidene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-[(E)-(4-ethoxyphenyl)methylideneamino]-6-methyl-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C13H15N3O2S/c1-3-18-11-6-4-10(5-7-11)8-14-13-16-15-12(17)9(2)19-13/h4-9H,3H2,1-2H3,(H,15,17)/b14-8+ |
InChI Key |
DDGZUSBISKYTOQ-RIYZIHGNSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/C2=NNC(=O)C(S2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=NNC(=O)C(S2)C |
Origin of Product |
United States |
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